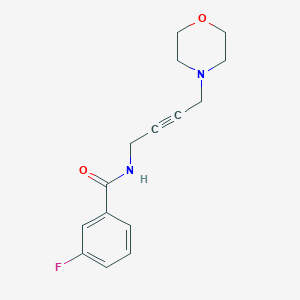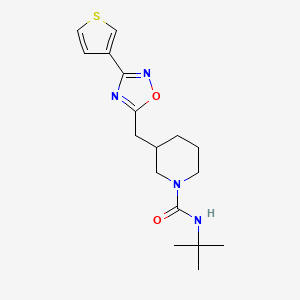![molecular formula C10H11N5O2 B2621599 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19977-26-5](/img/structure/B2621599.png)
1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as caffeine, is a naturally occurring stimulant that is consumed by millions of people worldwide. Caffeine is found in various food and beverages such as coffee, tea, chocolate, and soft drinks. It is also used in pharmaceuticals and cosmetics due to its stimulating properties.
作用机制
Target of Action
Imidazole derivatives, a class of compounds to which 1,3,7-trimethyl-1h-imidazo[2,1-f]purine-2,4(3h,8h)-dione belongs, have been reported to show a broad range of biological activities . These activities suggest that they interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole derivatives have been reported to have a variety of effects at the molecular and cellular levels .
实验室实验的优点和局限性
Caffeine has several advantages for lab experiments. It is readily available and inexpensive, making it a popular choice for researchers. Caffeine also has a well-established mechanism of action, which makes it easy to study. However, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also has several limitations. It can have varying effects on different individuals, depending on factors such as age, weight, and overall health. Additionally, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione tolerance can develop with repeated use, which can complicate research outcomes.
未来方向
There are several future directions for 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione research. One area of interest is the potential use of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a therapeutic agent for various diseases such as Parkinson's disease and Alzheimer's disease. Researchers are also interested in studying the effects of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on cognitive function and memory. Additionally, there is ongoing research on the safety and efficacy of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various populations, including pregnant women and children.
Conclusion:
In conclusion, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a widely consumed stimulant that has several potential health benefits and risks. It has a well-established mechanism of action and has been extensively studied for its various effects on the body. While 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for lab experiments, it also has limitations that must be considered. Future research on 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione will continue to explore its potential therapeutic uses and safety in various populations.
合成方法
Caffeine can be synthesized in the laboratory by several methods. The most common method involves the extraction of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from natural sources such as coffee beans or tea leaves. The extracted 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is then purified and crystallized to obtain pure 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Another method involves the synthesis of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from xanthine, which is a naturally occurring compound found in various plants. The xanthine is converted to 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione through a series of chemical reactions.
科学研究应用
Caffeine has been extensively studied for its various health benefits and potential risks. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. Caffeine has also been linked to a reduced risk of developing certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer. Additionally, 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance athletic performance and aid in weight loss.
属性
IUPAC Name |
2,4,7-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-15-6-7(12-9(15)11-5)13(2)10(17)14(3)8(6)16/h4H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWKJWWUYKFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2621527.png)
![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)
![3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2621534.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)

![Methyl[3-(phenylamino)propyl]amine](/img/structure/B2621539.png)